1,2-Dimethoxy-1,1,2,2-tetrafluoroethane

Description

Historical Context of Fluorinated Ethers in Chemical Synthesis and Applications

The journey of organofluorine chemistry began even before the isolation of elemental fluorine by Henri Moissan in 1886. nih.gov Early reactions involving fluorine were often difficult to control. nih.gov A significant breakthrough in aromatic fluorination was the Schiemann reaction, discovered in 1927, which utilized diazonium salts. nih.gov The development of fluorinated ethers is a part of this broader history. The synthesis of these compounds has been achieved through various methods, including the direct fluorination of dialkyl ethers and polyethers. rsc.org

The introduction of the "fluorous" concept in 1994, which involves using perfluoroalkyl groups to facilitate the separation of catalysts and reagents, marked a significant advancement in the application of fluorinated compounds. rsc.org Fluorinated ethers have found utility as inert fluids, coolants, lubricants, and working fluids for heat pumps. google.com Their high stability, a characteristic feature of many fluorinated compounds, makes them suitable for applications requiring robust chemical performance. google.com The development of new fluorinating agents and catalytic methods continues to expand the synthetic accessibility and application scope of fluorinated ethers and other organofluorine compounds. numberanalytics.comresearchgate.net

Significance of 1,2-Dimethoxy-1,1,2,2-tetrafluoroethane as a Fluorinated Ether Analogue

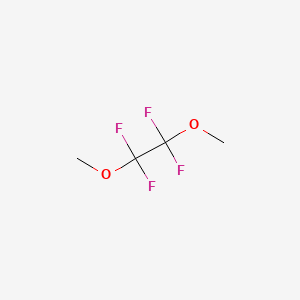

This compound, an organic compound with the molecular formula C₄H₆F₄O₂, is a notable example of a partially fluorinated ether. smolecule.com Its structure consists of an ethane (B1197151) backbone with four fluorine atoms and two methoxy (B1213986) groups. smolecule.com This specific arrangement of atoms imparts a unique combination of properties that make it a compound of interest in chemical research.

The presence of both electron-withdrawing fluorine atoms and electron-donating methoxy groups creates a balanced electronic environment that influences its reactivity. The compound's molecular geometry is complex, with the central ethane backbone adopting various conformational states depending on the rotation of the substituents. This conformational flexibility allows the molecule to adapt its polarity in response to its environment.

Research has explored its use in various applications. It is utilized as a solvent and reagent in organic synthesis, particularly in reactions that involve other fluorinated compounds. Furthermore, its derivatives have been investigated for their potential use as conductive salts in electrolytes for lithium-based energy accumulators, such as lithium-ion batteries. Specifically, the related compound lithium-2-methoxy-1,1,2,2-tetrafluoro-ethanesulfonate has been studied for this purpose. Fluorinated ethers, in general, are being investigated as electrolyte solvents for high-performance lithium metal batteries to improve stability and performance. rsc.orgresearchgate.net

Below is a table summarizing key properties of this compound.

| Property | Value |

| CAS Number | 73287-23-7 |

| Molecular Formula | C₄H₆F₄O₂ |

| Molecular Weight | 162.08 g/mol |

| IUPAC Name | 1,1,2,2-tetrafluoro-1,2-dimethoxyethane |

| InChI Key | YUVROHVXUDSJJU-UHFFFAOYSA-N |

| SMILES | COC(C(OC)(F)F)(F)F |

| Description | Colorless liquid |

Data sourced from multiple references. smolecule.com

Overview of Research Trajectories for Fluorinated Compounds

Research into fluorinated compounds is a dynamic and rapidly evolving field. youtube.com A significant trend is the continuous development of novel and more efficient fluorination techniques. numberanalytics.com These include methods like electrochemical, photochemical, and enzymatic fluorination, which offer improved selectivity and sustainability. numberanalytics.com The discovery of new fluorinating agents is also expanding the scope of accessible fluorinated molecules. numberanalytics.com

The unique properties imparted by fluorine—such as enhanced thermal stability, lipophilicity, and metabolic stability—ensure that fluorinated compounds remain crucial in the development of pharmaceuticals and agrochemicals. youtube.comnih.gov Approximately 20% of commercialized medicines contain a fluorine atom, and this trend is expected to continue. nih.gov In materials science, fluorinated compounds are essential for creating polymers, liquid crystals, and other advanced materials with specific, desirable properties. nih.gov

Future research is also likely to focus on the environmental impact of fluorinated compounds, leading to the design of more environmentally benign molecules. numberanalytics.com The exploration of new applications for these compounds is expanding into areas such as biomaterials, nanotechnology, and energy storage, where their distinct properties can provide significant advantages. youtube.com Bibliometric analyses show a steady increase in research output on perfluorinated and polyfluorinated compounds, indicating that this area of chemistry will continue to be a major focus for years to come. tandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-1,2-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F4O2/c1-9-3(5,6)4(7,8)10-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVROHVXUDSJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(OC)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462919 | |

| Record name | 1,2-Dimethoxytetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73287-23-7 | |

| Record name | 1,2-Dimethoxytetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 1,2 Dimethoxy 1,1,2,2 Tetrafluoroethane

Catalytic Addition Reactions

A prevalent and industrially significant method for synthesizing 1,2-dimethoxy-1,1,2,2-tetrafluoroethane involves the catalytic reaction of tetrafluoroethylene (B6358150) with methanol (B129727). smolecule.com This process facilitates the addition of methoxy (B1213986) groups across the double bond of the tetrafluoroethylene molecule.

Catalytic Reaction of Tetrafluoroethylene with Methanol

This synthetic route is characterized by the direct reaction between tetrafluoroethylene and methanol in the presence of a suitable catalyst. smolecule.com The reaction is typically conducted under controlled conditions to optimize the yield and purity of the final product. smolecule.com

On an industrial scale, the synthesis is carried out in large reactors designed for precise temperature and pressure control. smolecule.com Optimization of these parameters is crucial to maximize the yield of this compound while minimizing the formation of by-products. smolecule.com Following the reaction, distillation is commonly employed to separate the desired product from unreacted starting materials and any impurities. smolecule.com

The choice of catalyst is a critical factor in the efficiency of the reaction between tetrafluoroethylene and methanol. While specific proprietary catalysts are often used in industrial settings, the performance of a catalyst is generally evaluated based on its ability to promote high conversion rates and selectivity towards the desired product. Research in catalysis continues to explore novel catalyst systems to improve performance in terms of activity, longevity, and resistance to poisoning.

Key Factors in Catalyst Performance for Tetrafluoroethylene Methoxylation

| Catalyst Parameter | Influence on Reaction | Desired Outcome |

|---|---|---|

| Activity | Rate of conversion of reactants to products. | High reaction rate to maximize throughput. |

| Selectivity | Ratio of desired product formed to by-products. | High selectivity to minimize purification costs. |

| Stability | Resistance to deactivation over time. | Long catalyst life to reduce operational costs. |

| Surface Properties | Adsorption and activation of reactants. | Optimal interaction with tetrafluoroethylene and methanol. |

The selectivity of the reaction towards this compound is highly dependent on the reaction temperature and pressure. Moderate temperatures are often favored to prevent the decomposition of the product and the formation of unwanted side products. Similarly, pressure is carefully regulated to ensure the optimal concentration of reactants in the reaction phase, thereby influencing the reaction kinetics and selectivity.

Effect of Reaction Conditions on Selectivity

| Parameter | Effect on Selectivity | Typical Industrial Practice |

|---|---|---|

| Temperature | Higher temperatures can lead to increased by-product formation and decomposition. | Moderate temperature control to balance reaction rate and selectivity. |

| Pressure | Affects the concentration of gaseous reactants and can influence reaction pathways. | Precise pressure regulation to optimize yield and minimize side reactions. |

Nucleophilic Substitution Strategies

An alternative approach to the synthesis of this compound involves nucleophilic substitution reactions. This method typically utilizes a fluorinated ethane (B1197151) derivative as the starting material.

Alkoxide-Based Nucleophilic Substitution

One specific nucleophilic substitution strategy employs an alkoxide, such as sodium methoxide (B1231860), to replace leaving groups on a tetrafluoroethane (B1211177) backbone. For instance, the reaction of 1,2-dichloro-1,1,2,2-tetrafluoroethane with sodium methoxide in an anhydrous solvent like methanol can yield the target compound. The success of this reaction is contingent on factors such as the choice of solvent and precise temperature control to prevent side reactions like elimination. Polar aprotic solvents can be used to enhance the nucleophilicity of the methoxide ion.

Utilization of Halogenated Ethane Precursors (e.g., 1,2-dichloro-1,1,2,2-tetrafluoroethane)

The synthesis begins with 1,2-dichloro-1,1,2,2-tetrafluoroethane as the substrate. The core of the reaction involves the displacement of both chlorine atoms by a methoxy group (-OCH₃). This transformation is typically achieved by treating the chlorinated precursor with a source of methoxide ions, such as sodium methoxide (NaOCH₃).

This type of nucleophilic substitution reaction on a polyhalogenated alkane is fundamental in organofluorine chemistry for the preparation of hydrofluoroethers. scirea.org The presence of electron-withdrawing fluorine atoms on the carbon backbone activates the carbon-chlorine bonds towards nucleophilic attack.

Role of Nucleophile and Base in Reaction Efficiency

The efficiency of the synthesis is critically dependent on the nucleophile and the base. In this case, sodium methoxide serves as both the nucleophile (methoxide ion, CH₃O⁻) and a strong base.

Nucleophilicity : The methoxide ion is a potent nucleophile required to attack the electrophilic carbon atoms bonded to chlorine. The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the carbon center, and the chloride ion is expelled as the leaving group. For the reaction to proceed to the dimethoxy product, two sequential substitution reactions must occur.

Basicity : The strong basicity of sodium methoxide can also influence the reaction pathway. A significant competing reaction is elimination (E2 mechanism), which can be promoted by strong, sterically unhindered bases. The choice of base and reaction conditions is therefore crucial to maximize the yield of the desired substitution product. Generally, using the sodium salt of the alcohol corresponding to the desired ether (sodium methoxide for a methyl ether) is standard practice. fluorine1.ru

Solvent Effects on Reaction Kinetics and Yield

The choice of solvent is paramount in controlling the outcome of nucleophilic substitution reactions. Solvents influence the solubility of reactants and stabilize transition states, thereby affecting reaction rates.

For Sₙ2 reactions involving an anionic nucleophile like methoxide, polar aprotic solvents are generally preferred. masterorganicchemistry.com These solvents can solvate the cation (e.g., Na⁺) while leaving the anion relatively "naked" and more reactive. chemistrysteps.com

| Solvent Type | Examples | Effect on Sₙ2 Reaction | Rationale |

| Polar Aprotic | DMSO, DMF, THF, Acetonitrile | Favored | Solvates the cation (Na⁺) but not the nucleophile (CH₃O⁻), increasing nucleophile reactivity. chemistrysteps.com |

| Polar Protic | Water, Methanol, Ethanol | Disfavored | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity and impeding its ability to attack the electrophile. libretexts.orgyoutube.com |

Using methanol as a solvent, while convenient as it is the conjugate acid of the nucleophile, can slow the reaction rate compared to a polar aprotic solvent due to its protic nature. libretexts.org However, it is often used for practical reasons, including solubility of the sodium methoxide. The optimal solvent system must balance reactant solubility with maximizing the nucleophilicity of the methoxide ion.

Control of Side Reactions and By-product Formation

The primary side reaction of concern in this synthesis is dehydrochlorination or other elimination pathways. Although 1,2-dichloro-1,1,2,2-tetrafluoroethane lacks hydrogen atoms, preventing simple dehydrochlorination, other complex elimination and rearrangement reactions can be promoted by the strong base, potentially leading to unsaturated fluoro-olefins.

Another potential by-product is the mono-substituted intermediate, 1-chloro-2-methoxy-1,1,2,2-tetrafluoroethane. To drive the reaction to completion and maximize the yield of the desired disubstituted product, reaction conditions must be carefully controlled.

Key strategies to control side reactions include:

Stoichiometry : Using a molar excess of sodium methoxide ensures that the reaction proceeds to the disubstituted product.

Temperature Control : Lower temperatures generally favor substitution over elimination. masterorganicchemistry.com The reaction should be maintained at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of elimination by-products.

Anhydrous Conditions : The presence of water can consume the methoxide reagent and lead to the formation of hydrolysis by-products. Therefore, the reaction should be carried out under strictly anhydrous conditions.

Alkylation of In Situ Generated Fluorinated Alkoxides

An alternative and versatile methodology for synthesizing fluorinated ethers involves the generation of a fluorinated alkoxide intermediate in situ, followed by its alkylation. This approach avoids the direct use of polyhalogenated alkanes and instead builds the ether from a fluorinated carbonyl compound. cas.cn

Generation of Alkoxide Intermediates from Acyl Halides

This method utilizes fluorinated acyl chlorides (RƒCOCl) as precursors. The acyl chloride reacts with a fluoride (B91410) ion source, such as anhydrous potassium fluoride (KF), to generate a highly reactive 1,1-difluoroalkoxide intermediate in situ. cas.cn

The general mechanism is as follows: RƒCOCl + 2 KF → [RƒCF₂O⁻ K⁺] + KCl + F⁻

The choice of fluorinated acyl chlorides is advantageous because they are often more stable and have higher boiling points than the corresponding acyl fluorides. cas.cn The reaction is typically carried out in a high-boiling polar aprotic solvent like diglyme, which facilitates the reaction with potassium fluoride. cas.cnresearchgate.net

Impact of Alkylating Agent Electrophilicity

Once the fluorinated alkoxide is generated, it is trapped by a suitable alkylating agent. The success and efficiency of this step are highly dependent on the electrophilicity of the alkylating agent. cas.cnresearchgate.net Highly reactive (or "hard") alkylating agents are required to effectively alkylate the relatively stable fluorinated alkoxide.

The reactivity of the alkylating agent directly correlates with the yield of the desired fluorinated ether. cas.cn

| Alkylating Agent | Relative Electrophilicity | Typical Yield | Reference |

| Dimethyl Sulfate (B86663) | High | Good to Excellent | cas.cn |

| Alkyl Triflates | Very High | Good to Excellent | cas.cn |

| Alkyl Mesylates/Tosylates | Moderate to High | Moderate to Good | cas.cn |

| Alkyl Halides (e.g., CH₃I) | Lower | Poor to Moderate | cas.cn |

Powerful alkylating agents like dimethyl sulfate and alkyl triflates are particularly effective for this transformation. cas.cn For the synthesis of this compound, a suitable precursor would be a four-carbon difunctional acyl halide, which would be treated with KF to form a dialkoxide intermediate, followed by methylation with a potent agent like dimethyl sulfate. The stability of the generated fluorinated alkoxide, influenced by the electron-withdrawing nature of the fluoroalkyl group, also plays a crucial role in its propensity to react with the alkylating agent. umich.edu

Ancillary Synthetic Approaches for Related Fluorinated Ethers

While direct synthetic routes to this compound are of primary interest, an examination of ancillary synthetic approaches for structurally similar fluorinated ethers provides a broader context for the preparative chemistry of this class of compounds. These methods, including variations of the Williamson ether synthesis, the addition of alcohols to unsaturated fluorinated precursors, and direct fluorination techniques, form the foundation of fluoroether chemistry.

The Williamson ether synthesis is a cornerstone in the synthesis of both symmetrical and asymmetrical ethers and has been adapted for the preparation of fluorinated analogues. smolecule.comwikipedia.org This SN2 reaction typically involves an alkoxide nucleophile reacting with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com For fluorinated ethers, this can involve the reaction of a fluorinated alcohol with a non-fluorinated alkyl halide, a non-fluorinated alcohol with a fluorinated alkyl halide, or both fluorinated precursors. researchgate.net

The reaction conditions for the Williamson synthesis of fluorinated ethers can be varied to optimize yields. These conditions include the choice of base, solvent, temperature, and the use of phase-transfer catalysts. For instance, the synthesis of polyfluoroalkylethyl ethers has been achieved by reacting fluoroalcoholates with bromoethane (B45996) in the presence of aqueous potassium hydroxide (B78521), with 1,4-dioxane (B91453) as a solubilizer and tetrabutylammonium (B224687) bromide as a phase-transfer catalyst. researchgate.net The choice of solvent is critical, with polar aprotic solvents like dimethylsulfoxide (DMSO) or ethers such as tetrahydrofuran (B95107) (THF) being common when strong bases like sodium hydride are used. masterorganicchemistry.com

The general mechanism involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. wikipedia.org

Table 1: General Parameters for Williamson Ether Synthesis of Fluorinated Ethers

| Parameter | Description | Common Examples |

|---|---|---|

| Alkoxide Source | Deprotonated alcohol (fluorinated or non-fluorinated) | Sodium ethoxide, Potassium tert-butoxide |

| Alkylating Agent | Primary alkyl halide or sulfonate ester | Ethyl bromide, Methyl iodide, Tosylates |

| Solvent | Polar aprotic or etheric solvents | DMSO, DMF, THF, Diethyl ether |

| Base | Strong bases for alkoxide formation | Sodium hydride (NaH), Potassium hydroxide (KOH) |

| Catalyst | Phase-transfer catalysts for heterogeneous reactions | Tetrabutylammonium bromide, 18-crown-6 |

| Temperature | Varies depending on reactants and solvent | 50-100 °C |

A prominent and convenient method for the synthesis of certain hydrofluoroethers involves the addition of alcohols across the double or triple bonds of fluorinated alkenes or alkynes. A common route to this compound is the reaction of tetrafluoroethylene with methanol in the presence of a suitable catalyst. smolecule.com

This type of reaction can be exemplified by the synthesis of other fluorinated ethers. For instance, the incorporation of a 1,2,2-trifluoroethoxy(methoxy) functional group can be achieved through the addition of tetrafluoroethene to a hydroxythiophene, followed by the nucleophilic addition of methanol to the resulting trifluoroalkene intermediate. rsc.org The radical-initiated addition of 2,2-dimethyl-1,3-dioxolane (B146691) to perfluoroalk-1-enes represents another variation of this approach, leading to protected diol ethers. researchgate.net

The reaction conditions and the choice of initiator (e.g., thermal, photochemical, or radical) can influence the regioselectivity and yield of the addition product. researchgate.net

Direct fluorination, utilizing elemental fluorine (F₂), presents a method for the synthesis of fluorinated ethers from their hydrocarbon counterparts. google.comdntb.gov.ua This technique, while powerful, requires careful control due to the high reactivity of fluorine gas. google.com The process typically involves passing a diluted stream of fluorine gas through a solution of the ether precursor in an inert solvent. researchgate.net The selectivity of the reaction can be influenced by the reactor design, with continuous gas-liquid flow reactors showing improved effectiveness and selectivity for the fluorination of aromatic compounds. researchgate.net

Electrochemical fluorination (ECF), also known as the Simons process, is another direct fluorination method. nih.gov In this technique, the organic substrate is electrolyzed in anhydrous hydrogen fluoride. This method is particularly useful for producing perfluorinated compounds. The development of scalable and safer electrochemical fluorination protocols, sometimes utilizing mediators like iodoarenes, has expanded the utility of this approach. nih.gov The use of readily available tetrafluoroborate (B81430) salts as both the supporting electrolyte and fluoride donor in electrochemical synthesis offers a more practical alternative to hydrofluoric acid salts. gre.ac.uk

Table 2: Comparison of Direct Fluorination Methods

| Method | Fluorinating Agent | Typical Substrates | Key Features |

|---|---|---|---|

| Gas-Phase Fluorination | Elemental Fluorine (F₂) diluted with inert gas (e.g., N₂) | Hydrocarbon ethers, Aromatic compounds | Highly reactive, requires specialized equipment for safety and control. |

| Electrochemical Fluorination (ECF) | Electric current in anhydrous hydrogen fluoride (HF) | A wide range of organic compounds | Can produce perfluorinated compounds; avoids direct handling of F₂ gas. |

| Mediated Electrochemical Fluorination | Anodic oxidation with a mediator (e.g., iodoarene) in the presence of a fluoride source | Alkenes, thioacetals, dicarbonyl compounds | Milder conditions, can be performed in flow for improved safety and scalability. |

Purification and Isolation Techniques for this compound

The isolation of pure this compound from a reaction mixture is a critical step in its synthesis. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities.

Fractional distillation is a primary technique for purifying liquid compounds with different boiling points. orgsyn.org For compounds that are thermally sensitive and may decompose at their atmospheric boiling point, distillation under reduced pressure (vacuum distillation) is employed. epa.gov By lowering the pressure, the boiling point of the liquid is decreased, allowing for distillation at a lower temperature.

In the context of fluorinated compounds, fractional distillation is used to separate isomers and purify final products. For example, the E- and Z-isomers of 1,2-difluoroethylene, which have different boiling points, can be separated by this method. beilstein-journals.org The purification of commercial fluorine itself can be achieved through low-temperature distillation to remove various impurities. scispace.com A vacuum-jacketed metal still can be used for the purification of fluorine, yielding a high-purity middle fraction. unt.eduosti.gov The setup for a vacuum distillation typically includes a heated distillation flask, a fractionating column, a condenser, a receiving flask, and a vacuum source. epa.gov

For the purification of this compound, fractional distillation under reduced pressure would be a suitable method to separate it from unreacted starting materials, solvents, and byproducts, particularly those with boiling points close to that of the product. The efficiency of the separation is dependent on the length and type of the fractionating column and the precise control of the pressure and temperature.

Chemical Reactivity and Mechanistic Investigations of 1,2 Dimethoxy 1,1,2,2 Tetrafluoroethane

Characterization of Primary Chemical Transformations

1,2-Dimethoxy-1,1,2,2-tetrafluoroethane is a fluorinated ether that partakes in a variety of chemical reactions, including oxidation, reduction, and substitution. The presence of both electron-withdrawing fluorine atoms and electron-donating methoxy (B1213986) groups on the ethane (B1197151) backbone imparts a unique reactivity profile to the molecule.

The oxidation of this compound typically leads to the formation of corresponding carbonyl compounds. smolecule.com This transformation involves the conversion of the methoxy groups. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can be employed to facilitate this reaction. smolecule.com The specific products can include aldehydes and ketones, depending on the reaction conditions and the extent of oxidation.

Table 1: Oxidation of this compound

| Oxidizing Agent | Typical Product Class |

|---|---|

| Potassium Permanganate | Carbonyl Compounds |

The reduction of this compound can yield simpler hydrocarbons. smolecule.com This process is typically achieved using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation with hydrogen gas. smolecule.com The reaction proceeds by cleaving the carbon-oxygen and potentially the carbon-fluorine bonds, ultimately leading to the formation of hydrocarbons such as ethane and methane (B114726).

Table 2: Reduction of this compound

| Reducing Agent | Typical Product Class |

|---|---|

| Lithium Aluminum Hydride | Simpler Hydrocarbons |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways.

A primary synthetic route to this compound involves a nucleophilic substitution reaction. In a common procedure, 1,2-dichloro-1,1,2,2-tetrafluoroethane serves as the substrate, and sodium methoxide (B1231860) acts as the nucleophile.

The mechanism proceeds via a nucleophilic attack by the methoxide ion (CH₃O⁻) on the carbon atoms of the fluorinated ethane backbone. The methoxide ion, being a strong nucleophile, displaces the chloride leaving groups. The choice of solvent is critical; polar aprotic solvents can enhance the nucleophilicity of the methoxide ion, facilitating the reaction. Temperature control is also important, as excessive heat may promote undesirable side reactions like elimination.

Table 3: Key Factors in the Synthesis of this compound

| Factor | Role in Synthesis |

|---|---|

| Substrate | 1,2-dichloro-1,1,2,2-tetrafluoroethane |

| Nucleophile | Sodium Methoxide (CH₃ONa) |

| Solvent | Polar aprotic solvents enhance nucleophilicity |

| Temperature | Controlled to prevent side reactions (e.g., elimination) |

Elimination reactions in alkyl halides and related compounds, including fluorinated ethanes, generally proceed through either E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanisms. chemistrysteps.commasterorganicchemistry.com

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. chemistrysteps.commasterorganicchemistry.com This pathway is favored by strong bases, such as methoxide (MeO⁻) and ethoxide (EtO⁻). chemistrysteps.com The reaction rate is dependent on the concentration of both the substrate and the base. chemistrysteps.commasterorganicchemistry.com For an E2 reaction to occur, a specific stereochemical arrangement, known as anti-periplanar geometry, is often required between the proton being removed and the leaving group. youtube.com

The E1 mechanism is a two-step process. masterorganicchemistry.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. chemistrysteps.commasterorganicchemistry.com In the second step, a weak base removes a proton from an adjacent carbon, leading to the formation of a double bond. chemistrysteps.commasterorganicchemistry.com This mechanism is favored by weak bases, such as water and alcohols, and on substrates that can form stable carbocations (tertiary > secondary). chemistrysteps.com

In the context of fluorinated ethanes, the highly electronegative fluorine atoms can influence the acidity of adjacent protons, potentially affecting the regioselectivity of elimination reactions. libretexts.org While alkyl fluorides are generally less reactive, elimination can be forced with basic nucleophiles. libretexts.org The choice between an E1 and E2 pathway for a substituted fluorinated ethane would depend critically on the strength of the base, the structure of the substrate, and the reaction conditions. chemistrysteps.commasterorganicchemistry.com

Table 4: Comparison of E1 and E2 Elimination Mechanisms

| Feature | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Base]) |

| Mechanism | Two steps, via carbocation intermediate | One step, concerted reaction |

| Base Requirement | Favored by weak bases (e.g., H₂O, ROH) | Favored by strong bases (e.g., RO⁻, OH⁻) |

| Substrate Structure | Favored by tertiary > secondary substrates | Can occur with primary, secondary, or tertiary substrates |

| Rearrangements | Possible due to carbocation intermediate | Not possible |

Radical Chemistry and Thermal Decomposition Kinetics

The thermal decomposition of such compounds can proceed through several pathways, including unimolecular bond fission and radical-chain mechanisms. The primary initiation step in the thermal decomposition is likely the homolytic cleavage of the weakest bond in the molecule. In the case of this compound, the C-C and C-O bonds are potential candidates for initial fission. Computational studies on similar molecules, such as dimethoxymethane, have shown that the C-O bond fission is a significant decomposition channel.

Following initiation, a complex series of radical reactions can occur. Hydrogen abstraction from the methoxy groups by radical species is a probable propagation step, leading to the formation of a stabilized radical on the carbon adjacent to the oxygen. For instance, a methyl radical (•CH₃) could abstract a hydrogen atom to form methane and a CF₃CF(OCH₃)OCH₂• radical.

Computational chemistry provides a powerful tool for investigating these reaction mechanisms in the absence of experimental data. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations like Coupled-Cluster theory (e.g., CCSD(T)) can be used to calculate the bond dissociation energies and the activation energies for various decomposition pathways. researchgate.net These calculations help in identifying the most likely decomposition routes and in estimating the rate constants for elementary reaction steps.

A hypothetical thermal decomposition of this compound could involve the following key steps:

Initiation: Homolytic cleavage of a C-O or C-C bond to form initial radical species.

Propagation: Hydrogen abstraction from the methoxy groups by radicals.

β-Scission: Fragmentation of larger radical intermediates.

Termination: Combination or disproportionation of radicals to form stable products.

Kinetic and Thermodynamic Studies of this compound Reactions

Determination of Reaction Rates and Rate-Limiting Steps

The determination of reaction rates and the identification of rate-limiting steps for the reactions of this compound are fundamental to understanding its chemical behavior. In the absence of direct experimental measurements, computational kinetics serves as an essential methodology.

Theoretical calculations can provide detailed insights into the kinetics of complex reaction networks. For a given reaction, the rate constant (k) can be calculated using Transition State Theory (TST). TST relates the rate constant to the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants.

For the thermal decomposition of this compound, a plausible rate-limiting step would be the initial unimolecular bond fission, as this typically has the highest activation energy. Computational studies on analogous compounds, such as the thermal decomposition of dihydropyran derivatives, have demonstrated the utility of methods like PBE0/6-311+G(d,p) to calculate activation energies and frequency factors. mdpi.comdntb.gov.ua

The table below presents hypothetical Arrhenius parameters for the initial C-O bond fission in the decomposition of this compound, derived from analogies with computational studies of similar fluorinated ethers.

| Reaction Pathway | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Rate Constant at 600 K (k) (s⁻¹) | Rate-Limiting Step |

|---|---|---|---|---|

| C-O Bond Fission | 1.5 x 10¹⁵ | 250 | 2.3 x 10⁻⁷ | Yes |

| C-C Bond Fission | 8.0 x 10¹⁴ | 280 | 1.1 x 10⁻¹⁰ | No |

Energetic Mapping of Reaction Profiles and Transition States

Energetic mapping of reaction profiles provides a detailed picture of the energy changes that occur during a chemical reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. The transition state is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed.

Computational chemistry is the primary tool for mapping these reaction profiles for molecules like this compound. High-level theoretical methods are employed to locate and characterize the geometries and energies of stationary points on the potential energy surface.

A reaction profile for a unimolecular decomposition reaction would typically show the reactant molecule at a certain energy level, rising to a maximum at the transition state, and then falling to the energy level of the products. The height of the energy barrier from the reactants to the transition state corresponds to the activation energy of the reaction.

The table below provides a hypothetical energetic profile for a key step in the decomposition of this compound, specifically the hydrogen abstraction from a methoxy group by a hydroxyl radical (•OH), a common atmospheric oxidant. The data is based on analogies with computational studies of similar hydrofluoroether reactions.

| Species | Relative Enthalpy (ΔH) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) |

|---|---|---|

| Reactants (C₂F₄(OCH₃)₂ + •OH) | 0.0 | 0.0 |

| Transition State | 15.2 | 45.8 |

| Products (CF₃CF(OCH₃)OCH₂• + H₂O) | -95.3 | -102.1 |

The structure of the transition state provides crucial information about the reaction mechanism. For the hydrogen abstraction reaction, the transition state would involve a partially formed O-H bond and a partially broken C-H bond. Computational methods can precisely determine the bond lengths and angles in the transition state structure, offering a deeper understanding of the reaction dynamics.

Spectroscopic and Structural Elucidation of 1,2 Dimethoxy 1,1,2,2 Tetrafluoroethane

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. These methods are instrumental in identifying functional groups and elucidating the molecular backbone's structure by detecting characteristic vibrational frequencies corresponding to the stretching and bending of chemical bonds.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups.

For 1,2-Dimethoxy-1,1,2,2-tetrafluoroethane, the IR spectrum is expected to be dominated by strong absorptions from the C-F and C-O bonds. The C-F stretching vibrations in polyfluorinated compounds typically appear in the 1000–1360 cm⁻¹ region. wikipedia.org Given the presence of two CF₂ groups, this region is likely to feature multiple strong, complex bands corresponding to symmetric and asymmetric stretching modes. wikipedia.org The C-O-C ether linkage is characterized by a strong C-O stretching band, typically found between 1050 and 1150 cm⁻¹. libretexts.orgspectroscopyonline.com This band may overlap with the intense C-F absorptions.

Additionally, vibrations associated with the methoxy (B1213986) (-OCH₃) groups are expected. These include C-H stretching modes, which typically appear in the 2850–3000 cm⁻¹ range. libretexts.org A specific feature of methoxy groups is a sharp, medium-intensity symmetric C-H stretching peak often found near 2830 cm⁻¹. spectroscopyonline.com C-H bending and rocking vibrations for the methyl groups would also be present at lower frequencies, typically between 1350 and 1470 cm⁻¹. libretexts.org

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound This table presents predicted values based on characteristic group frequencies and data from analogous compounds.

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 2850-3000 | Medium | C-H Stretching (in -OCH₃) |

| 1350-1470 | Medium | C-H Bending (in -OCH₃) |

| 1000-1360 | Very Strong | C-F Stretching (symmetric and asymmetric in -CF₂-) |

| 1050-1150 | Strong | C-O-C Stretching (ether linkage) |

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of symmetric, non-polar bonds. While C-F and C-O bonds are polar and thus strong in the IR, they also yield Raman signals. The symmetric C-O-C stretch in simple ethers is often observed in Raman spectra. aip.orgaip.org Similarly, the tetrafluoroethane (B1211177) backbone would produce characteristic Raman signals, and the symmetric C-H stretching of the methyl groups would also be Raman active. aip.orgaip.org A complete analysis comparing both IR and Raman spectra would be necessary to assign all vibrational modes, as some modes may be active in one technique but not the other, or show different intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of this compound is expected to be relatively simple. Due to the molecule's symmetry, the six protons of the two methoxy groups are chemically equivalent. Therefore, a single signal is anticipated.

The chemical shift of these protons will be influenced by the adjacent, highly electronegative -CF₂- group. Protons on carbons next to an ether oxygen typically resonate in the 3.4–4.5 ppm range. libretexts.org The additional strong electron-withdrawing effect of the two fluorine atoms will likely shift this signal further downfield (to a higher ppm value) compared to a non-fluorinated ether like 1,2-dimethoxyethane (B42094).

The multiplicity of this signal will be determined by spin-spin coupling with the neighboring fluorine atoms. The protons will couple with the two equivalent fluorine atoms on the adjacent carbon, a three-bond coupling (³JHF). This would be expected to split the proton signal into a triplet. The magnitude of ³JHF coupling constants can vary significantly depending on the geometry. rsc.orgnih.govresearchgate.net

Table 2: Predicted Proton (¹H) NMR Spectroscopy Data for this compound This table presents predicted values based on established chemical shift ranges and coupling principles.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 4.0 - 4.5 | Triplet | ³JHF ≈ 1-5 Hz | -OCH₃ |

The proton-decoupled ¹³C NMR spectrum is expected to show two distinct signals, corresponding to the two unique carbon environments in the molecule: the methoxy carbons (-OCH₃) and the backbone carbons (-CF₂-).

Methoxy Carbons (-OCH₃): These carbons are attached to an oxygen atom, which typically shifts their resonance to the 50–80 ppm range. libretexts.org The signal for these carbons will be split into a triplet due to two-bond coupling (²JCF) with the two fluorine atoms on the adjacent backbone carbon. ²JCF coupling constants are typically in the range of 20-30 Hz. researchgate.net

Backbone Carbons (-CF₂-): These carbons are directly bonded to two highly electronegative fluorine atoms and an oxygen atom, causing a significant downfield shift. The chemical shift for a -CF₂- group is often found in the range of 110-125 ppm. beilstein-journals.org The signal will be split into a triplet by the two directly attached fluorine atoms, a large one-bond coupling (¹JCF) that can range from 230-345 Hz. researchgate.net Further, smaller coupling to the two fluorine atoms on the other -CF₂- group (a two-bond C-F coupling, ²JCF) would add complexity to this signal.

Table 3: Predicted Carbon (¹³C) NMR Spectroscopy Data for this compound This table presents predicted values based on established chemical shift ranges and coupling principles.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 110 - 125 | Triplet of triplets | ¹JCF ≈ 230-300 Hz; ²JCF ≈ 20-30 Hz | -C F₂- |

| ~ 55 - 70 | Triplet | ²JCF ≈ 20-30 Hz | -OC H₃ |

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique for analyzing fluorinated compounds. alfa-chemistry.combiophysics.org The chemical shift range for ¹⁹F is much wider than for ¹H, providing excellent signal dispersion. wikipedia.org

In this compound, the four fluorine atoms are chemically equivalent due to molecular symmetry. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift for a -CF₂- group adjacent to an ether oxygen typically falls in the range of -80 to -90 ppm relative to CFCl₃. alfa-chemistry.comwikipedia.org

In a proton-coupled spectrum, this fluorine signal would be split by the three equivalent protons of the methoxy group (³JFH), resulting in a quartet. The coupling constant would be the same as that observed in the ¹H NMR spectrum. In a standard proton-decoupled ¹⁹F NMR spectrum, this signal would appear as a sharp singlet.

Table 4: Predicted Fluorine (¹⁹F) NMR Spectroscopy Data for this compound This table presents predicted values based on established chemical shift ranges.

| Chemical Shift (δ, ppm) | Multiplicity (Proton-Decoupled) | Assignment |

| ~ -80 to -90 | Singlet | -CF₂- |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For this compound, this analysis would provide critical information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

A single-crystal X-ray diffraction experiment would be the preferred method. This would involve growing a suitable single crystal of the compound, which can be challenging for liquids or low-melting solids. If successful, the crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern of spots would be collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Expected Structural Features: The structure of this compound in the solid state would be influenced by the steric and electronic effects of the fluorine and methoxy groups. The rotational conformation around the central carbon-carbon bond is of particular interest. It is likely that the molecule would adopt a gauche or anti conformation to minimize steric hindrance and electrostatic repulsion between the bulky and electronegative substituents.

Illustrative Data Table (Hypothetical): Without experimental data, a hypothetical table of crystallographic parameters is presented below to illustrate the type of information that would be obtained from an X-ray diffraction study.

| Crystal Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 820.1 |

| Z (molecules/unit cell) | 4 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern upon ionization. For this compound, with a molecular weight of 162.08 g/mol , electron ionization (EI) would be a common method to generate a mass spectrum.

In an EI-mass spectrometer, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, and their relative abundances are plotted to create a mass spectrum.

Expected Fragmentation Pattern: The fragmentation of this compound would likely proceed through several pathways, driven by the stability of the resulting carbocations and neutral fragments. Common fragmentation patterns for ethers include α-cleavage (cleavage of the bond adjacent to the oxygen atom) and cleavage of the C-O bond. The presence of fluorine atoms would significantly influence the fragmentation, often leading to the loss of fluorine-containing fragments.

Hypothetical Fragmentation Data Table: The following table presents a plausible, though hypothetical, fragmentation pattern for this compound.

| m/z | Proposed Fragment Ion | Possible Neutral Loss | Relative Abundance (%) |

| 162 | [C₄H₆F₄O₂]⁺˙ (M⁺˙) | - | 5 |

| 131 | [C₃H₃F₄O]⁺ | •OCH₃ | 40 |

| 101 | [C₂H₃F₄]⁺ | •OCH₃, •CO | 25 |

| 81 | [C₂H₃F₂O]⁺ | •CF₂, •OCH₃ | 60 |

| 69 | [CF₃]⁺ | •C₂H₆FO₂ | 100 (Base Peak) |

| 31 | [CH₃O]⁺ | •C₃H₃F₄O | 75 |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For a volatile and relatively nonpolar compound like this compound, gas chromatography (GC) would be the most suitable method.

In a GC analysis, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A detector at the end of the column measures the concentration of each component as it elutes, producing a chromatogram.

Purity Assessment: To assess the purity of a sample of this compound, a GC analysis would be performed. A high-purity sample would ideally show a single, sharp peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for a quantitative determination of purity.

Mixture Analysis: GC coupled with a mass spectrometer (GC-MS) is a powerful tool for analyzing mixtures. As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the identification of unknown components in a mixture.

Illustrative Chromatographic Data Table (Hypothetical): This table illustrates the kind of data that would be obtained from a GC analysis for purity assessment.

| Peak Number | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 3.45 | 1500 | 1.5 | Impurity A |

| 2 | 5.20 | 97500 | 97.5 | This compound |

| 3 | 6.82 | 1000 | 1.0 | Impurity B |

Computational Chemistry and Theoretical Modeling of 1,2 Dimethoxy 1,1,2,2 Tetrafluoroethane

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior and dynamics, complementing the static picture offered by quantum chemical calculations.

MD simulations are particularly powerful for studying how a solute molecule, such as 1,2-dimethoxy-1,1,2,2-tetrafluoroethane, interacts with solvent molecules. These simulations can reveal the structure of the solvation shell, the preferential orientation of solvent molecules around the solute, and the dynamics of solvent exchange.

Simulations of fluorinated molecules in solvents like water have shown that the solvent can have a stabilizing effect by creating a coating around the molecule, which can favor specific intra-peptide hydrogen bonds by providing a low dielectric environment. nih.gov By simulating the compound in a box of solvent molecules (e.g., water, methanol (B129727), dimethylformamide), researchers can calculate properties like radial distribution functions to understand the local solvent structure. nih.gov This is critical for understanding the compound's solubility and how the solvent environment might influence its conformational preferences and reactivity. nih.gov

Modeling of Intermolecular Interactions and Aggregation Behavior

The study of intermolecular interactions and aggregation is crucial for understanding the macroscopic properties of this compound, such as its boiling point, viscosity, and solvation capabilities. Computational methods, particularly molecular dynamics (MD) simulations and quantum chemical calculations, provide profound insights into these phenomena at the molecular level. rsc.org

MD simulations are a primary tool for modeling the behavior of collections of molecules. arxiv.org For hydrofluoroethers (HFEs) like this compound, these simulations rely on force fields that approximate the potential energy of the system as a function of atomic coordinates. dntb.gov.ua These force fields describe both intramolecular (bond stretching, angle bending) and intermolecular forces. The key intermolecular interactions governing the behavior of this compound are:

Dipole-Dipole Interactions: The presence of highly electronegative fluorine atoms and oxygen atoms creates significant bond dipoles (C-F and C-O). This results in a net molecular dipole moment, leading to electrostatic interactions between molecules.

Van der Waals Forces: These include dispersion forces (induced dipole-induced dipole) and Debye forces (permanent dipole-induced dipole). Given the high polarizability of fluorine, these interactions are significant. Studies on the structurally related 1,1,1,2-tetrafluoroethane (B8821072) have highlighted the predominance of induced-dipole interactions in the liquid phase. nih.govnih.gov

Quantum theory of atoms in molecules (QTAIM) and the non-covalent interactions (NCI) index are quantum chemical methods used to analyze and visualize weak interactions, revealing the specific nature and strength of contacts like C-H---O and H---H bonds that contribute to molecular aggregation. mdpi.com Computational analysis of similar fluorinated molecules demonstrates that while individual interactions like hydrogen bonds may be strong, the sheer abundance of weaker interactions can be the decisive factor in the stabilization of molecular dimers and larger aggregates. mdpi.com

Aggregation behavior is a direct consequence of these intermolecular forces. In the liquid state, molecules of this compound are not randomly distributed but form transient clusters or aggregates. MD simulations can predict the structure and dynamics of these aggregates by calculating radial distribution functions (RDFs), which describe the probability of finding a molecule at a certain distance from another. pku.edu.cn

| Interaction Type | Description | Primary Computational Method | Predicted Significance |

|---|---|---|---|

| Dipole-Dipole | Electrostatic attraction between the permanent positive and negative poles of adjacent molecules. | Molecular Dynamics (MD) with a suitable force field; Quantum Mechanics (QM). | High, due to polar C-F and C-O bonds. |

| Dispersion Forces (London) | Temporary attractive force resulting from transient dipoles in nonpolar molecules. Significant for all molecules. | MD Simulations; Density Functional Theory (DFT) with dispersion correction. | Moderate to High, increases with molecular size and polarizability. |

| Debye Forces (Induction) | Attraction between a permanent dipole on one molecule and an induced dipole on another. | MD Simulations; Ab initio calculations. | Moderate, due to the permanent dipole moment of the molecule. |

| Weak Hydrogen Bonds | Weak electrostatic interactions, potentially of the C-H---O or C-H---F type. | Quantum Theory of Atoms in Molecules (QTAIM); Non-Covalent Interaction (NCI) analysis. | Low to Moderate, contributes to overall stability in aggregates. |

Structure-Reactivity Relationship Derivations

Computational chemistry provides a powerful framework for deriving structure-reactivity relationships by calculating electronic properties that govern how a molecule interacts and reacts. Methods like Density Functional Theory (DFT) and other ab initio quantum mechanical calculations are employed to determine electron distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential surfaces. arxiv.orgresearchgate.net These calculations elucidate how the specific arrangement of atoms and functional groups in this compound dictates its chemical reactivity.

The reactivity of this compound is fundamentally controlled by the interplay between its four fluorine atoms and two methoxy (B1213986) groups.

Fluorine Substitution: The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (-I effect) along the C-F bonds. ncert.nic.in This effect has several consequences:

Polarization: It polarizes the carbon-ethane backbone, rendering the carbon atoms electron-deficient.

Bond Strength: It strengthens the C-F bonds, contributing to the molecule's thermal stability.

Oxidative Stability: The electron-withdrawing nature of fluorine increases the molecule's resistance to oxidation. Fluorinated ethers are known for their high oxidative stability, often exceeding 4 V, which makes them suitable for applications like battery electrolytes. wpmucdn.com

Methoxy Substitution: The methoxy group (-OCH₃) exhibits a dual electronic effect:

Inductive Effect: The oxygen atom is more electronegative than carbon, exerting a modest electron-withdrawing inductive effect (-I).

Mesomeric Effect: The oxygen atom possesses lone pairs of electrons that can be donated through resonance (+M effect). In saturated systems like this ethane (B1197151) derivative, this effect is less pronounced than in aromatic systems but still influences the charge distribution.

Reaction Sites: The C-O bonds in the methoxy groups are potential sites for chemical cleavage, for example, via ether hydrolysis under acidic conditions, although the adjacent fluorine atoms may sterically hinder and electronically deactivate the molecule towards such reactions. d-nb.info

The combination of these substituents creates a unique electronic profile. The powerful -I effect of the fluorine atoms dominates, making the central C-C bond and adjacent C-O bonds less electron-rich. This increased oxidative stability is a key feature of hydrofluoroethers. rsc.org

| Substituent | Primary Electronic Effect | Impact on Carbon Backbone | Consequence for Reactivity |

|---|---|---|---|

| Fluorine (-F) | Strong Inductive Withdrawal (-I) | Creates significant electron deficiency (δ+ charge) on carbon atoms. | Increases oxidative stability; makes carbon atoms potential sites for nucleophilic attack. |

| Methoxy (-OCH₃) | Inductive Withdrawal (-I) and Mesomeric Donation (+M) | Oxygen's lone pairs can increase electron density locally; C-O bond is a potential reaction site. | Provides sites for electrophilic attack (at oxygen); potential for ether cleavage under harsh conditions. |

Theoretical modeling allows for the prediction of how this compound will behave under various reaction conditions by calculating reaction pathways and activation energies.

Electrochemical Conditions: In applications such as lithium metal batteries, fluorinated ethers can participate in the formation of the solid electrolyte interphase (SEI). researchgate.net Computational modeling, including MD and DFT, can be used to simulate the reductive decomposition of the ether. rsc.orgarxiv.org It is predicted that under strong reducing conditions (e.g., contact with lithium metal), the C-F or C-O bonds could cleave, leading to the formation of lithium fluoride (B91410) (LiF) and other organic fragments that incorporate into the passivating SEI layer. researchgate.net

Oxidative Conditions: The molecule is predicted to have high oxidative stability. wpmucdn.com Quantum chemical calculations can determine the highest occupied molecular orbital (HOMO) energy, which is an indicator of the molecule's susceptibility to oxidation. A low HOMO energy corresponds to higher stability. The predicted behavior is resistance to common oxidizing agents under moderate conditions.

Nucleophilic Attack: The electron-deficient carbon atoms of the ethane backbone are predicted to be susceptible to attack by strong nucleophiles. Computational models can map the molecular electrostatic potential (ESP) to visualize these electron-poor regions, which appear as electropositive (blue) areas, confirming them as likely sites for nucleophilic substitution or addition reactions. researchgate.net

Thermal Decomposition: At elevated temperatures, the weakest bond in the molecule is likely to break first. Ab initio calculations can be used to compute bond dissociation energies (BDEs). For similar ethers, the C-O and C-C bonds are typically the most labile. d-nb.info The predicted behavior is fragmentation into smaller radical species upon pyrolysis.

| Condition | Predicted Behavior | Computational Method for Prediction |

|---|---|---|

| Strong Reducing Environment (e.g., Li Metal) | Decomposition via C-F and/or C-O bond cleavage to form SEI components. researchgate.net | Molecular Dynamics (MD); Density Functional Theory (DFT). rsc.org |

| Strong Oxidizing Environment | High stability; resistance to oxidation. wpmucdn.com | DFT for HOMO energy calculation; Reaction pathway analysis. |

| Presence of Strong Nucleophiles | Susceptibility to nucleophilic attack at the electron-deficient carbon backbone. | Molecular Electrostatic Potential (ESP) mapping. researchgate.net |

| High Temperature (Pyrolysis) | Thermal decomposition initiated by C-C or C-O bond scission. | Calculation of Bond Dissociation Energies (BDEs). d-nb.info |

Applications of 1,2 Dimethoxy 1,1,2,2 Tetrafluoroethane in Advanced Chemical Systems

Electrolyte Systems for Energy Storage Devices

The pursuit of higher energy density and safer lithium-ion and lithium-metal batteries has driven significant research into novel electrolyte formulations. Conventional carbonate-based electrolytes face limitations at high voltages and pose safety risks due to their flammability. Hydrofluoroethers (HFEs), a class of compounds that includes 1,2-Dimethoxy-1,1,2,2-tetrafluoroethane, have emerged as promising co-solvents or additives to overcome these challenges. Their unique properties, such as high oxidative stability, non-flammability, and low viscosity, make them ideal candidates for next-generation energy storage systems. arxiv.orgresearchgate.net A key advantage of incorporating HFEs is the ability to create electrolytes that support both high-voltage cathodes and reactive lithium metal anodes. wpmucdn.com

Role in Solid-Electrolyte Interphase (SEI) Formation and Stabilization

The formation of a stable Solid-Electrolyte Interphase (SEI) on the anode is critical for the long-term cyclability of lithium batteries. Hydrofluoroethers play a significant role in engineering a more robust SEI. Computational studies have shown that the decomposition of HFEs can occur more readily than that of conventional solvents like 1,2-dimethoxyethane (B42094) (DME), which contributes to the formation of a protective, fluorine-rich SEI layer. arxiv.org This SEI, rich in lithium fluoride (B91410) (LiF), possesses high mechanical strength and favorable Li-ion diffusion kinetics. researchgate.netacs.org The presence of fluorinated molecules, either from the HFE solvent itself or from additives like FEC, promotes the early formation of a dense, uniform, and thin SEI. nih.gov This LiF-rich interface effectively suppresses the continuous decomposition of the electrolyte and mitigates the growth of lithium dendrites, a major failure mechanism in lithium-metal batteries. researchgate.netacs.org

Compatibility with Cathode-Electrolyte Interphases (CEI)

Just as a stable SEI is crucial for the anode, a stable Cathode-Electrolyte Interphase (CEI) is essential for the positive electrode, especially for high-voltage cathodes like LiCoO2 and nickel-rich NMC variants (e.g., NCM811). wpmucdn.comanl.gov Conventional carbonate electrolytes tend to decompose oxidatively at the high potentials required to charge these cathodes (above 4.4 V). wpmucdn.com HFEs exhibit significantly higher oxidative stability, with some systems remaining stable beyond 4.6 V and even up to 6 V vs. Li/Li+. researchgate.netwpmucdn.com The incorporation of HFEs into the electrolyte helps to form a stable, thin, and reliable CEI on the cathode surface. acs.org This protective layer, often formed through the sacrificial decomposition of the fluorinated components, prevents severe oxidative decomposition of the bulk electrolyte, thereby enhancing the cycling stability and lifespan of high-voltage batteries. researchgate.netanl.gov

Enhancement of Battery Cycling Stability and Performance

The synergistic effects of stable SEI and CEI layers, combined with the favorable physicochemical properties of HFE-containing electrolytes, lead to significant improvements in battery performance. The use of these advanced electrolytes has been shown to enable remarkable cycling stability in demanding battery chemistries. For example, a Li-metal battery utilizing an HFE-based localized high-concentration electrolyte demonstrated 90.8% capacity retention after 1000 cycles. acs.org Similarly, high-voltage Li||NCM811 cells with weakly solvating fluorinated electrolytes have achieved nearly 80% capacity retention over 300 cycles when charged to 4.6 V. nih.gov These results highlight the effectiveness of fluorinated ethers in enabling long-life, high-energy-density batteries.

Interactive Data Table: Performance of Batteries with Hydrofluoroether (HFE)-Based Electrolytes

| Battery Chemistry | Electrolyte Composition Highlight | Voltage (V) | Performance Metric | Source(s) |

| Li-metal | LiFSI in TEP/HFE with 2-FP additive | N/A | 90.8% capacity retention after 1000 cycles | |

| Li | LiCoO₂ | 1.2 M LiPF₆ in FEC/DMC/HFE + LiDFOB | 4.5 | |

| Li | NCM811 | 1 M LiFSI in fluorinated linear carbonates | 4.6 | |

| Li | Cu | 1.2 M LiPF₆ in FEC/DMC/HFE + LiDFOB | N/A | |

| Li | LFP | GPE with FEPE as plasticizer | N/A |

Note: Data presented is for representative HFE-based electrolyte systems to illustrate the performance benefits of this class of compounds.

Computational and Experimental Studies on Solvation Chemistry in Electrolytes

Understanding the solvation structure of lithium ions (Li+) within the electrolyte is fundamental to designing better batteries. rsc.orgarxiv.org A combination of computational methods, such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations, and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, has been employed to investigate these complex interactions. wpmucdn.comrsc.org A key finding from these studies is that many fluorinated ethers, including those structurally similar to this compound, act as "weakly solvating" solvents. rsc.orgarxiv.org

In these systems, the Li+ ions show a strong preference for coordinating with the salt anions (e.g., FSI⁻, TFSI⁻) rather than with the HFE solvent molecules. rsc.org This leads to the formation of an anion-rich primary solvation shell and a higher proportion of contact ion pairs (CIPs) and aggregates (AGGs) compared to traditional electrolytes where solvent-separated ion pairs (SSIPs) dominate. arxiv.orgrsc.org This anion-rich solvation structure is believed to be beneficial, as it can facilitate the formation of a robust, anion-derived SEI layer, contributing to the enhanced stability observed at the electrode interfaces. arxiv.org

Organic Synthesis and Reagent Chemistry

Beyond its applications in energy storage, this compound serves as a specialized solvent and reagent in the field of organic synthesis. Its fluorinated structure imparts unique properties, making it particularly useful in reactions involving other fluorinated compounds. The introduction of fluorine atoms or fluoroalkyl groups into organic molecules is a critical strategy in medicinal chemistry and materials science to modify properties such as metabolic stability, lipophilicity, and electronic characteristics. abcr.com

While specific named reactions prominently featuring this compound as a key reagent are not widely documented, compounds within this class are valued for their chemical inertness and unique solvation properties. The synthesis of fluorinated molecules often requires specialized reagents and conditions. The development of processes to manufacture compounds like this compound itself is an area of chemical research, with patented methods available for its preparation. google.com Its utility in synthesis is linked to the broader field of fluoroalkylation, which employs a variety of reagents, including hypervalent iodine compounds (e.g., Togni reagents), sulfonium (B1226848) compounds, and trifluoromethyltrimethylsilane (TMSCF₃), to introduce fluorinated moieties into target molecules. abcr.com

Based on a thorough review of available scientific literature, it is not possible to provide a detailed article on "this compound" that strictly adheres to the specified outline. The search for detailed research findings, specific examples, and data for each of the requested subsections did not yield sufficient information.

Publicly available research and documentation extensively cover the applications of related isomers, particularly 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) and 1,1,2,2-tetrafluoroethane (HFC-134) , in areas such as specialized solvents, polymerization media, and as precursors for advanced materials. researchgate.netsigmaaldrich.comresearchgate.netresearchgate.netnih.govchemicalbook.comwikipedia.orgstrath.ac.uk However, specific data and detailed studies concerning "this compound" in these advanced chemical and material science contexts are not present in the available literature.

While some chemical databases mention potential general applications for this compound in synthesis and polymer science, they lack the specific, in-depth research findings required to populate the detailed sections and subsections of the requested article. smolecule.com

Therefore, to ensure scientific accuracy and strictly adhere to the prompt's constraints against introducing information outside the explicit scope, the article cannot be generated.

Environmental Fate and Atmospheric Degradation Studies of 1,2 Dimethoxy 1,1,2,2 Tetrafluoroethane

Atmospheric Degradation Pathways

Direct experimental or computational studies detailing the specific atmospheric degradation pathways of 1,2-Dimethoxy-1,1,2,2-tetrafluoroethane were not found in the reviewed scientific literature. However, based on the known atmospheric chemistry of other hydrofluoroethers (HFEs), the primary degradation mechanism is expected to be initiated by reaction with hydroxyl radicals (OH) in the troposphere.

Reaction with Hydroxyl Radicals (OH)

The principal atmospheric loss process for hydrofluoroethers is their gas-phase reaction with hydroxyl radicals. The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound. For this compound, the OH radicals are expected to abstract a hydrogen atom from the methoxy (B1213986) groups (-OCH3).

While a specific rate constant for this compound is not available, studies on analogous HFEs provide insight into the range of reactivity. The reactivity of HFEs towards OH radicals is influenced by the number and position of fluorine atoms in the molecule. Generally, HFEs are less reactive than their non-fluorinated ether counterparts. dntb.gov.ua

For comparison, the table below presents the OH radical reaction rate constants for some other hydrofluoroethers.

| Compound Name | Chemical Formula | OH Radical Reaction Rate Constant (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) |

| HFE-134 | CHF₂-O-CHF₂ | (0.63 - 0.82) x 10⁻¹² |

| HFE-356mff | CF₃CH₂-O-CH₂CF₃ | 2.32 x 10⁻¹² |

| HFE-7100 (mixture) | C₄F₉OCH₃ and (CF₃)₂CFCF₂OCH₃ | (0.9 - 1.4) x 10⁻¹⁴ |

This table presents data for analogous compounds to illustrate the range of reactivity of hydrofluoroethers with OH radicals, as specific data for this compound is not available.

Identification of Atmospheric Degradation Products (e.g., Trifluoroacetic Acid)

Specific atmospheric degradation products for this compound have not been identified in the reviewed literature. However, based on the degradation mechanisms of similar fluorinated compounds, a plausible degradation pathway can be proposed. Following the initial reaction with OH radicals, the resulting alkyl radical would react with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then undergo further reactions, potentially leading to the formation of various oxygenated products.

The formation of Trifluoroacetic Acid (TFA) is a known degradation product for some hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs). noaa.gov Given the structure of this compound (CH₃OCF₂CF₂OCH₃), the formation of TFA (CF₃COOH) is not expected as a primary degradation product because there is no CF₃ group in the parent molecule. The degradation is more likely to lead to the formation of other fluorinated and oxygenated species. The ultimate degradation products are likely to be CO₂, water, and hydrogen fluoride (B91410) (HF). nist.gov

Atmospheric Lifetime Assessment

The atmospheric lifetime of a compound is a measure of the average time it remains in the atmosphere before being removed. For compounds primarily removed by reaction with OH radicals, the lifetime (τ) is inversely proportional to the rate constant of this reaction.

As no specific rate constant for this compound is available, its atmospheric lifetime cannot be precisely calculated. However, by examining the lifetimes of other HFEs, a general estimation can be made. The atmospheric lifetimes of HFEs vary significantly depending on their reactivity with OH radicals.

The table below shows the atmospheric lifetimes of several other hydrofluoroethers.

| Compound Name | Chemical Formula | Atmospheric Lifetime (years) |

| HFE-134 | CHF₂-O-CHF₂ | 23 - 24.8 |

| HFE-356mff | CF₃CH₂-O-CH₂CF₃ | 0.28 - 0.3 |

| HFE-227ea | CF₃CHFCF₃ | 11.3 |

| Perfluoropolymethylisopropyl ethers (PFPMIEs) | - | > 800 |

This table presents data for analogous compounds to illustrate the range of atmospheric lifetimes of hydrofluoroethers, as specific data for this compound is not available. nasa.govnoaa.govnih.govnih.gov

Given its structure containing C-H bonds, this compound is expected to have a finite atmospheric lifetime determined by its reaction with OH radicals, distinguishing it from perfluorinated compounds which have very long lifetimes.

Contribution to Global Warming (Global Warming Potential - GWP)

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂). The GWP of a compound depends on its infrared absorption spectrum (radiative efficiency) and its atmospheric lifetime.

There is no reported GWP value specifically for this compound in the searched literature. To provide context, the GWPs for other hydrofluoroethers are presented in the table below.

| Compound Name | Chemical Formula | GWP (100-year time horizon) |

| HFE-134 | CHF₂-O-CHF₂ | 6,320 |

| HFE-227ea | CF₃CHFCF₃ | 1,200 |

| Perfluoropolymethylisopropyl ethers (PFPMIEs) | - | 9,000 |

This table presents data for analogous compounds to illustrate the range of Global Warming Potentials of hydrofluoroethers, as specific data for this compound is not available. nih.govnih.gov

The presence of C-F bonds in this compound suggests that it will absorb infrared radiation in the atmospheric window, indicating that it has the potential to be a greenhouse gas. However, without data on its radiative efficiency and atmospheric lifetime, its GWP cannot be quantified.

Environmental Distribution and Persistence in Different Compartments

Information on the environmental distribution and persistence of this compound in different environmental compartments (air, water, soil, biota) is not available in the reviewed literature.

Based on the general properties of similar fluorinated ethers, it is expected that if released to the environment, this compound would primarily reside in the atmosphere due to its likely volatility. Its persistence in the atmosphere would be determined by its atmospheric lifetime, as discussed in section 7.2.

The partitioning of the compound into other environmental compartments would depend on its physical-chemical properties such as water solubility, vapor pressure, and octanol-water partition coefficient, for which specific data were not found. Halogenated compounds can be resistant to breakdown by soil bacteria, potentially leading to persistence in soil and water. However, for volatile compounds, atmospheric degradation is the more significant removal process.

Future Research Directions and Emerging Trends for 1,2 Dimethoxy 1,1,2,2 Tetrafluoroethane

Development of Green and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rsc.org For 1,2-Dimethoxy-1,1,2,2-tetrafluoroethane, research is anticipated to move beyond traditional methods, which may rely on hazardous reagents and energy-intensive conditions. rsc.org The focus will be on designing new synthetic pathways that are safer, more energy-efficient, and utilize renewable resources.

Key research areas will likely include:

Alternative Feedstocks: Investigating the use of bio-derived methanol (B129727) or other renewable starting materials to reduce reliance on fossil fuels.

Safer Fluorinating Agents: Exploring new reagents that can introduce fluorine atoms with higher efficiency and lower environmental risk compared to conventional agents.

Solvent-Free or Greener Solvent Systems: Shifting away from volatile organic compounds towards water, supercritical fluids (like CO2), or ionic liquids as reaction media. researchgate.net This aligns with the broader trend of developing environmentally benign techniques.